Methyl [(4-nitrophenoxy)sulfonyl]carbamate
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Overview
Description
Methyl [(4-nitrophenoxy)sulfonyl]carbamate is an organic compound with the molecular formula C8H8N2O6S. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine and an ester). This compound is known for its applications in various fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-nitrophenoxy)sulfonyl]carbamate typically involves the reaction of methyl carbamate with 4-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-nitrophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-aminophenylsulfonyl carbamate.
Reduction: Formation of methylamine and carbon dioxide.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl [(4-nitrophenoxy)sulfonyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl [(4-nitrophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-nitrophenyl)sulfonyl]carbamate
- Ethyl [(4-nitrophenyl)sulfonyl]carbamate
- Propyl [(4-nitrophenyl)sulfonyl]carbamate
Uniqueness
Methyl [(4-nitrophenoxy)sulfonyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
92385-24-5 |
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Molecular Formula |
C8H8N2O7S |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
methyl N-(4-nitrophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C8H8N2O7S/c1-16-8(11)9-18(14,15)17-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
YAMMBQJOCXYHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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